molecular formula C20H23N3O3 B1226773 2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol

2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol

Cat. No. B1226773
M. Wt: 353.4 g/mol
InChI Key: HXZMXRGDQKXTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol is a member of imidazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation Methods : The compound is related to imidazo[1,2-a]pyridine, a widely used pharmacophore in the synthesis of bioactive compounds. A new method for preparing such compounds has been developed that is more efficient than previous multistage methods. This process involves direct oxidizing of a methyl group without the need for preliminary protection of the amino group, enabling one-stage production of the desired compound (Lifshits, Ostapchuk, & Brel, 2015).

  • Synthesis of Derivatives : Research shows that derivatives of imidazo[1,2-a]pyridine can be synthesized with different substituents, like nitropyridine, leading to compounds that rearrange to form other chemical structures (Khalafy, Setamdideh, & Dilmaghani, 2002).

  • Electron Donor-Acceptor Capacities : Studies indicate the influence of electronic/substituent effects on the donor-acceptor capacities of the imidazole ring in compounds like 2-Methoxy-4-[5-methyl-3-(2-oxolanylmethylamino)-2-imidazo[1,2-a]pyridinyl]phenol. These insights are crucial for understanding the chemical behavior of such compounds (Eseola, Adepitan, Görls, & Plass, 2012).

Applications in Medical Research

  • Radiotracer Development : Compounds with an imidazo[1,2-a]pyridine structure have been developed as radiotracers for imaging purposes, like [11C]L-159,884, which is used for angiotensin II, AT1 receptor imaging (Hamill et al., 1996).

  • Breast Cancer Chemotherapy : Certain imidazo[1,2-a]pyridines have shown potential in breast cancer chemotherapy. They exhibit cytotoxicity against cancer cells and can induce cell death by apoptosis, demonstrating their potential as antiproliferative agents (Almeida et al., 2018).

  • Central Nervous System Activities : Some derivatives of imidazo[1,2-b]pyridazines, structurally related to imidazo[1,2-a]pyridines, have been tested for their ability to inhibit GABA-stimulated binding in the central nervous system, indicating potential therapeutic applications (Barlin, Davies, Ireland, & Ngu, 1989).

properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-methoxy-4-[5-methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C20H23N3O3/c1-13-5-3-7-18-22-19(14-8-9-16(24)17(11-14)25-2)20(23(13)18)21-12-15-6-4-10-26-15/h3,5,7-9,11,15,21,24H,4,6,10,12H2,1-2H3

InChI Key

HXZMXRGDQKXTQE-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC(=C(N12)NCC3CCCO3)C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NCC3CCCO3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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